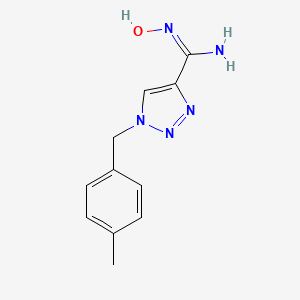

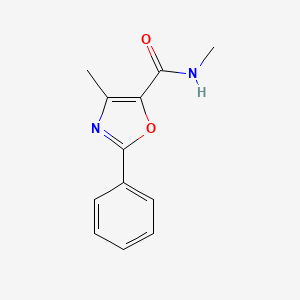

![molecular formula C11H15NO2 B2881732 Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate CAS No. 1041431-38-2](/img/structure/B2881732.png)

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, also known as EMTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. EMTC is a cyclic amine that belongs to the class of pyrroles, which are known for their diverse biological and pharmacological activities.

Aplicaciones Científicas De Investigación

Synthesis Methods and Chemical Properties

- Phosphine-Catalyzed Annulation: A study demonstrated an expedient phosphine-catalyzed [4 + 2] annulation process using Ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, to produce highly functionalized tetrahydropyridines. This reaction showcases the versatility of related compounds in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

- Hydrolysis for Large-Scale Synthesis: The hydrolysis of isomeric mixtures of related compounds has been used as a key step in nonchromatographic methods for the large-scale synthesis of bicyclic heteroaryl carboxyaldehydes, highlighting its role in streamlining pharmaceutical production processes (Nikitenko et al., 2006).

Pharmacological Applications

- Antimalarial Activities: Derivatives of Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been evaluated for their in vitro activity against P. falciparum, showcasing the compound's potential in antimalarial drug development (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).

- Antitumor Efficacy: A novel pyrrole-substituted indolinone demonstrated potent antitumor efficacy through G2/M cell cycle arrest in epithelial cancer cell lines. This compound, although not directly mentioned as Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate, showcases the therapeutic potential of closely related structures in cancer treatment (Xiong et al., 2010).

Supramolecular Chemistry

- Crystal Engineering: Pyrrole-2-carboxylate derivatives have been utilized in supramolecular chemistry for crystal engineering, demonstrating the utility of related compounds in the formation of hexagonal and grid supramolecular structures (Yin & Li, 2006).

Colorimetric Chemosensors

- Metal Ion Detection: A colorimetric chemosensor based on a hybrid hydrazo/azo dye chromophoric system, including Ethyl(E)-4-(2-(3-methyl-4-((E)-phenyldiazenyl)-1H-pyrazol-5-yl)hydrazono)-5-oxo-2-phenyl-4.5-dihydro-1H-pyrrole-3-carboxylate, has been developed for the naked-eye recognition of Cu2+, Zn2+, and Co2+, highlighting the compound's potential in environmental monitoring and chemical sensing (Aysha et al., 2021).

Propiedades

IUPAC Name |

ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-14-11(13)10-6-8-4-7(2)5-9(8)12-10/h6-7,12H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZICYONFTUMEIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)CC(C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

![2-[2-(3,4-Dimethylphenyl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)

![3-[(4-Methylphenyl)sulfonyl]-5-(4-phenylpiperazin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2881663.png)

![3-[(2,4-Dichlorophenyl)methyl]-6-(3,5-dimethylpyrazol-1-yl)pyridazine](/img/structure/B2881664.png)

![Tert-butyl N-[[1-[1-(2-chloropropanoyl)piperidin-3-yl]triazol-4-yl]methyl]carbamate](/img/structure/B2881665.png)

![(E)-({2-[(2,3-dichlorophenyl)sulfanyl]-5-nitrophenyl}methylidene)(methoxy)amine](/img/structure/B2881668.png)

![5-((3,4-Dimethoxyphenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2881671.png)